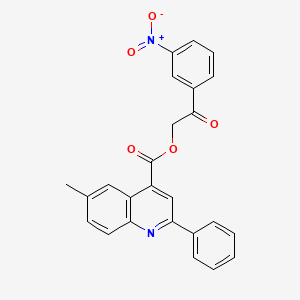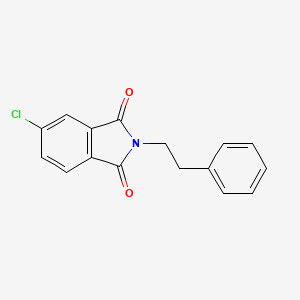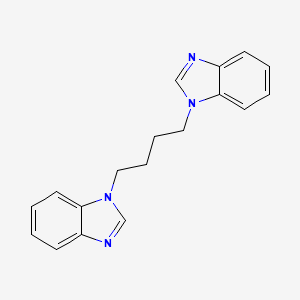
1,1'-butane-1,4-diylbis(1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Butane-1,4-diylbis(1H-benzimidazole) is a compound that incorporates benzimidazole moieties connected by a butane linkerIt is characterized by its unique structure, which allows it to act as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Butane-1,4-diylbis(1H-benzimidazole) can be synthesized through a multi-step process involving the reaction of benzimidazole with a butane-based linker. The synthesis typically involves the following steps:
Formation of Benzimidazole: Benzimidazole is synthesized from o-phenylenediamine and formic acid under reflux conditions.
Linker Attachment: The benzimidazole is then reacted with a butane-based linker, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Butane-1,4-diylbis(1H-benzimidazole) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive benzimidazole moieties.
Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.
Coordination Chemistry: Metal salts like copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.
Major Products
Substitution Products: Alkylated benzimidazole derivatives.
Coordination Complexes:
Scientific Research Applications
1,1’-Butane-1,4-diylbis(1H-benzimidazole) has several scientific research applications:
Coordination Chemistry: Used as a ligand to form coordination complexes with various metal ions, which are studied for their catalytic properties.
Material Science: Investigated for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: Explored for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,1’-butane-1,4-diylbis(1H-benzimidazole) primarily involves its ability to act as a ligand and form coordination complexes. The benzimidazole moieties can coordinate with metal ions through nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Butane-1,4-diylbis(5,6-dimethyl-1H-benzimidazole): Similar structure but with methyl groups on the benzimidazole moieties, which can enhance coordination ability.
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium): Another similar compound with imidazole moieties instead of benzimidazole.
Uniqueness
1,1’-Butane-1,4-diylbis(1H-benzimidazole) is unique due to its specific structure, which allows it to form stable coordination complexes with a variety of metal ions. This makes it a versatile ligand in coordination chemistry and material science .
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[4-(benzimidazol-1-yl)butyl]benzimidazole |
InChI |
InChI=1S/C18H18N4/c1-3-9-17-15(7-1)19-13-21(17)11-5-6-12-22-14-20-16-8-2-4-10-18(16)22/h1-4,7-10,13-14H,5-6,11-12H2 |
InChI Key |
HZBVLBOHWYTWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12470210.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470211.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12470217.png)
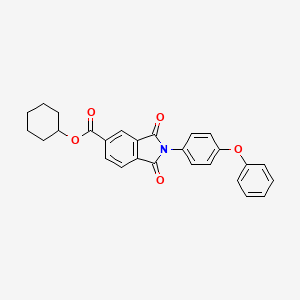
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470227.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12470245.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)
![3-amino-6-tert-butyl-N-(2,6-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12470253.png)
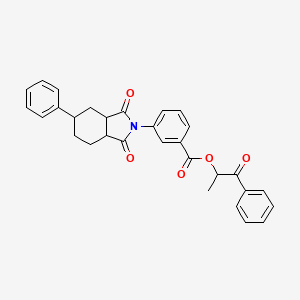
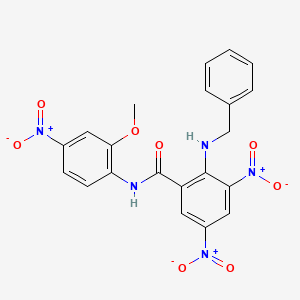
![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)
